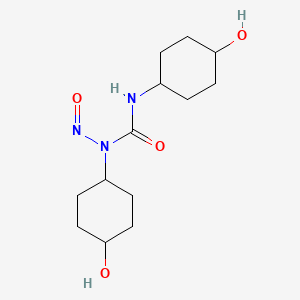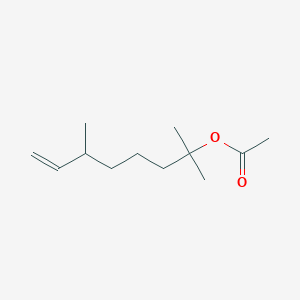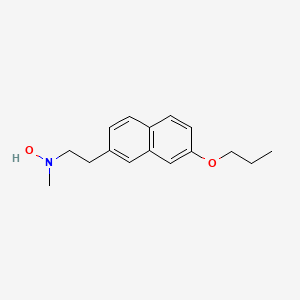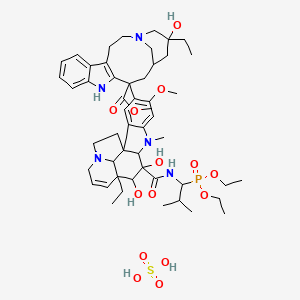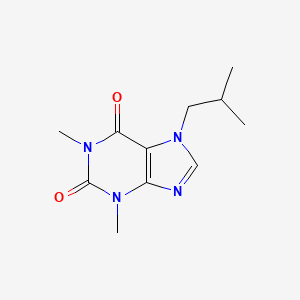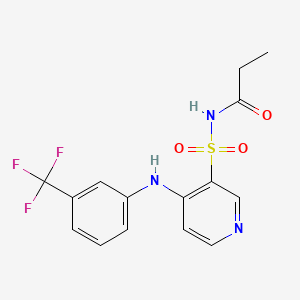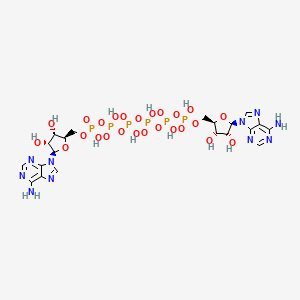
Diadenosine hexaphosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Adenosine 5’-hexaphosphate 5’-ester with adenosine, commonly known as AP6A, is a dinucleoside polyphosphate. It consists of two adenosine molecules linked by a chain of six phosphate groups.
准备方法
合成路线及反应条件
AP6A可以通过酶法或化学法合成。一种常见的酶法涉及使用腺苷激酶和多磷酸激酶催化腺苷和多磷酸底物形成AP6A。 反应通常在温和条件下进行,例如pH值为7.5,温度为37°C .
工业生产方法
在工业环境中,可以使用大型酶反应器生产AP6A。这些反应器保持酶反应的最佳条件,包括温度、pH值和底物浓度。 然后,使用高效液相色谱(HPLC)等技术对产品进行纯化,以达到高纯度水平 .
化学反应分析
反应类型
AP6A经历各种类型的化学反应,包括水解、磷酸化和络合。 AP6A的水解可以在特定水解酶的存在下发生,导致形成腺苷和无机磷酸盐 .
常用试剂及条件
水解: 由Nudix水解酶催化,通常在生理pH值和温度下进行。
磷酸化: 可以在ATP和镁离子的存在下使用激酶实现。
络合: 在生理条件下与镁和钙等金属离子形成络合物.
主要形成的产物
水解: 腺苷和无机磷酸盐。
磷酸化: 高阶多磷酸盐和核苷三磷酸。
络合: 金属离子-AP6A络合物.
科学研究应用
AP6A在科学研究中具有广泛的应用:
作用机制
AP6A通过与特定分子靶标(如Nudix水解酶和P2X受体)相互作用发挥作用。该化合物与这些靶标结合,导致AP6A水解,随后释放腺苷和无机磷酸盐。 此过程可以调节各种信号通路,包括参与神经递质释放和血管张力调节的通路 .
相似化合物的比较
类似化合物
- 腺苷5'-五磷酸(AP5A)
- 腺苷5'-四磷酸(AP4A)
- 腺苷5'-三磷酸(ATP)
比较
AP6A与其类似化合物(如AP5A和AP4A)相比,由于其更长的磷酸链而具有独特性。这种延伸的链允许AP6A与金属离子形成更稳定的络合物,并与更广泛的分子靶标相互作用。 此外,AP6A具有独特的生理作用,例如其调节血压和神经递质释放的能力,这在短链多磷酸盐中观察不到 .
属性
CAS 编号 |
56983-23-4 |
|---|---|
分子式 |
C20H30N10O25P6 |
分子量 |
996.3 g/mol |
IUPAC 名称 |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C20H30N10O25P6/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(49-19)1-47-56(35,36)51-58(39,40)53-60(43,44)55-61(45,46)54-59(41,42)52-57(37,38)48-2-8-12(32)14(34)20(50-8)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H,45,46)(H2,21,23,25)(H2,22,24,26)/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1 |
InChI 键 |
PZCFFCOJNXGTIM-XPWFQUROSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N |
手性 SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N |
规范 SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N |
Key on ui other cas no. |
56983-23-4 |
物理描述 |
Solid |
同义词 |
Ap(6)A Ap6A diadenosine 5',5''''-P1,P6-hexaphosphate diadenosine hexaphosphate P1,P6-di(adenosine-5')hexaphosphate |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


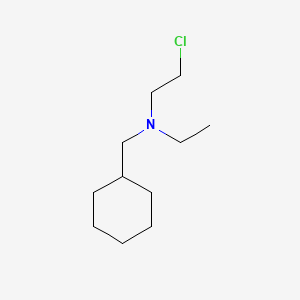

![Benz[a]anthracene-5,6-diol, 5,6-dihydro-7,12-dimethyl-](/img/structure/B1216204.png)

